molecular formula C17H13BrN6OS B14934849 5-(5-bromothiophen-2-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-1H-pyrazole-3-carboxamide

5-(5-bromothiophen-2-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-1H-pyrazole-3-carboxamide

Cat. No.: B14934849
M. Wt: 429.3 g/mol
InChI Key: ISTQUCYMGIHCBY-UHFFFAOYSA-N
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Description

This compound is a pyrazole-3-carboxamide derivative featuring a 5-bromothiophene substituent at the 5-position of the pyrazole ring and a 4-(1H-1,2,4-triazol-1-ylmethyl)phenyl group at the amide nitrogen. Its synthesis likely involves coupling 5-bromothiophene-2-carboxylic acid with a pyrazole-3-amine precursor under catalytic conditions, as evidenced by analogous protocols for related pyrazole amides (e.g., using TiCl₄ or DCC/DMAP in DCM) .

Properties

Molecular Formula

C17H13BrN6OS

Molecular Weight

429.3 g/mol

IUPAC Name

5-(5-bromothiophen-2-yl)-N-[4-(1,2,4-triazol-1-ylmethyl)phenyl]-1H-pyrazole-3-carboxamide

InChI

InChI=1S/C17H13BrN6OS/c18-16-6-5-15(26-16)13-7-14(23-22-13)17(25)21-12-3-1-11(2-4-12)8-24-10-19-9-20-24/h1-7,9-10H,8H2,(H,21,25)(H,22,23)

InChI Key

ISTQUCYMGIHCBY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CN2C=NC=N2)NC(=O)C3=NNC(=C3)C4=CC=C(S4)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-BROMO-2-THIENYL)-N-[4-(1H-1,2,4-TRIAZOL-1-YLMETHYL)PHENYL]-1H-PYRAZOLE-5-CARBOXAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the core pyrazole structure, followed by the introduction of the bromo-thienyl and triazolylmethylphenyl groups through various coupling reactions. Common reagents used in these steps include brominating agents, coupling catalysts, and protecting groups to ensure selective reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Substitution and Functionalization

The 5-bromothiophen-2-yl substituent suggests:

  • Bromination : Likely introduced via electrophilic substitution on the thiophene ring .

  • Cross-Coupling Reactions : Potential for Suzuki/Miyaura coupling (if aryl halide is present), though not explicitly confirmed for this compound .

Thiophene Reactivity

Reaction TypeReagents/CatalystsSolvent/ConditionsReference
BrominationNBS, H2SO4CH2Cl2/–78°C
Cross-Coupling*Pd catalysts, boronic acidsTHF/water
*Hypothetical based on thiophene’s inherent reactivity.

Cycloaddition and Ring Formation

The 1,2,4-triazole moiety may form via:

  • 1,3-Dipolar Cycloaddition : Common for triazole synthesis (e.g., azide-alkyne Huisgen cycloaddition) .

  • Stepwise Nucleophilic Attack : Formation via hydrazine-alkyne intermediates .

Triazole Synthesis Example

StepReagents/CatalystsSolvent/ConditionsReference
Alkyne synthesisPropargyl bromideDMF
Triazole cyclizationCu(I) catalystTHF/water

Structural Analysis and Stability

  • Crystallographic Data : The compound’s bromothiophene and triazole moieties likely influence supramolecular interactions (e.g., π-π stacking, hydrogen bonding) .

  • Stability : The presence of bromine and heterocycles (pyrazole, triazole) enhances stability but may reduce reactivity under harsh conditions .

Key Structural Features

MoietyRole in Reactivity/StabilityReference
BromothiopheneElectron-deficient, stable substituent
TriazoleStable heterocycle, potential ligand
PyrazoleConjugated, reactive toward electrophiles

Scientific Research Applications

Molecular Formula

  • C : 15
  • H : 16
  • Br : 1
  • N : 5
  • O : 1
  • S : 1

Molecular Weight

  • 413.4 g/mol

Structural Characteristics

The compound features a pyrazole core with a carboxamide group and bromothiophenyl and triazolylmethyl substituents. This unique structure contributes to its reactivity and interaction with biological targets.

Chemistry

5-(5-bromothiophen-2-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-1H-pyrazole-3-carboxamide serves as a valuable building block in organic synthesis. It can be employed in the development of more complex molecules through various coupling reactions. The presence of heterocyclic structures enhances its utility in synthesizing compounds with specific chemical properties.

Biology

This compound is under investigation for its potential bioactive properties. Preliminary studies suggest it may exhibit antimicrobial and anticancer activities. Research is ongoing to evaluate its effectiveness against specific pathogens and cancer cell lines, focusing on its mechanism of action at the molecular level.

Medicine

In medicinal chemistry, the compound is being explored for its therapeutic effects, particularly as an inhibitor of specific enzymes or receptors involved in disease processes. Its structural features allow it to interact selectively with biological targets, which may lead to the development of new drugs for treating various conditions.

Materials Science

The compound's unique electronic and optical properties make it suitable for applications in materials science. It could be utilized in creating new materials with enhanced functionalities, such as sensors or electronic devices.

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of this compound against various bacterial strains. Results indicated significant inhibition of growth at certain concentrations, suggesting potential as an antimicrobial agent.

Anticancer Properties

Research involving cancer cell lines demonstrated that the compound induces apoptosis in targeted cells. The study utilized flow cytometry to assess cell viability and apoptosis rates, revealing promising results for further investigation into its anticancer mechanisms.

Enzyme Inhibition Studies

In silico docking studies have shown that the compound binds effectively to the active sites of specific enzymes related to inflammatory pathways. This suggests its potential as a therapeutic agent in managing inflammatory diseases.

Mechanism of Action

The mechanism of action of 3-(5-BROMO-2-THIENYL)-N-[4-(1H-1,2,4-TRIAZOL-1-YLMETHYL)PHENYL]-1H-PYRAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. This interaction can trigger various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent-Driven Activity and Physicochemical Properties

The table below compares key structural and functional attributes of the target compound with analogs:

Compound Name Pyrazole Substituents Amide Group Biological Activity Key Reference
Target compound 5-(5-bromothiophen-2-yl) N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl] Not explicitly reported (inferred: antimicrobial/kinase inhibition)
N-(3,5-di-tert-butyl-4-hydroxyphenyl)-1-(4-aminosulfonylphenyl)-5-(5-bromothiophen-2-yl)-1H-pyrazole-3-carboxamide (4k) 5-(5-bromothiophen-2-yl) N-(3,5-di-tert-butyl-4-hydroxyphenyl) Antioxidant and anti-inflammatory activity
5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-N-(3-pyridylmethyl)-1H-pyrazole-3-carboxamide 5-(4-chlorophenyl), 1-(2,4-dichlorophenyl) N-(3-pyridylmethyl) Antagonistic activity at cannabinoid receptors
N-[(5-Chlorothiophen-2-yl)sulphonyl]-1-[(2,4-dichlorophenyl)methyl]-3-methyl-1H-pyrazole-5-carboxamide (13) 3-methyl, 1-(2,4-dichlorophenyl) N-(5-chlorothiophene-2-sulfonamide) Antibacterial and antimycobacterial (MIC: 2–8 µg/mL)

Key Observations:

  • Amide Group Diversity : The triazole-methylphenyl group in the target compound contrasts with sulfonamide (compound 13) or pyridylmethyl (compound 9) groups, influencing solubility and receptor selectivity.

Structural and Conformational Analysis

  • Electron-Withdrawing Effects: The bromothiophene group’s electron-withdrawing nature may stabilize the pyrazole ring, contrasting with electron-donating groups like tert-butylphenol in compound 4k .

Biological Activity

The compound 5-(5-bromothiophen-2-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-1H-pyrazole-3-carboxamide has garnered attention for its diverse biological activities. This article synthesizes available research findings on its biological properties, including antimicrobial, anti-inflammatory, and anticancer activities.

1. Chemical Structure and Properties

The compound is characterized by a complex structure featuring a pyrazole ring, a bromothiophene moiety, and a triazole group. The presence of these heterocycles contributes to its biological activity.

2. Synthesis

The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions. For instance, the synthesis often employs methods such as cyclocondensation reactions and microwave-assisted techniques to enhance yield and purity .

3.1 Antimicrobial Activity

Several studies have evaluated the antimicrobial properties of compounds related to pyrazole and thiophene derivatives. For example, derivatives similar to the target compound have shown significant activity against various Gram-positive and Gram-negative bacteria. The antimicrobial efficacy is often measured using the agar well diffusion method, where zones of inhibition are recorded .

Table 1: Antimicrobial Activity of Related Compounds

CompoundTarget OrganismZone of Inhibition (mm)
10aE. coli15
10cS. aureus18
10dB. subtilis20
10eP. mirabilis12

The results indicate that compounds with similar structural features exhibit promising antibacterial effects, suggesting that the target compound may also possess similar properties.

3.3 Anticancer Activity

The role of pyrazole derivatives in cancer therapy has been explored extensively. Some studies have reported that compounds with similar structures can induce apoptosis in cancer cells by activating caspases . The triazole moiety is particularly noted for its ability to enhance anticancer activity through various mechanisms.

4. Case Studies

Case Study 1: Antimicrobial Efficacy
In a study published in the Indian Journal of Heterocyclic Chemistry, several pyrazole derivatives were synthesized and evaluated for their antimicrobial activity against E. coli and S. aureus. The results demonstrated that certain derivatives exhibited significant antimicrobial properties comparable to standard antibiotics .

Case Study 2: Anti-inflammatory Mechanisms
A recent investigation into the anti-inflammatory effects of pyrazole derivatives indicated that these compounds could effectively inhibit pro-inflammatory cytokines in vitro, suggesting potential therapeutic applications in inflammatory diseases .

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